2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c9-7-13-5(4-1-2-4)3-6(14-7)8(10,11)12/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWAPDYCIFUZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another approach involves the use of trifluoromethylpyridines as key intermediates in the synthesis, which are then further functionalized to obtain the desired pyrimidine derivative .
Chemical Reactions Analysis
2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Variants
The synthesis of 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine typically involves the introduction of cyclopropyl and trifluoromethyl groups onto a pyrimidine core. Recent studies have reported various synthetic routes that enhance the yield and purity of this compound, often utilizing advanced methodologies such as microwave-assisted synthesis or multi-step reactions involving electrophilic aromatic substitution .
Anti-inflammatory Properties
One of the significant applications of 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine is its anti-inflammatory activity. Research has demonstrated that this compound exhibits potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. For instance, studies have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .
Anticancer Research
In addition to its anti-inflammatory properties, this pyrimidine derivative has been explored for its anticancer potential. The compound has been part of studies aimed at developing novel inhibitors targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The design of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold has shown promising results in inhibiting cancer cell proliferation .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine is essential for optimizing its pharmacological properties. SAR studies indicate that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example, substituents that enhance lipophilicity or electronic properties have been shown to improve COX-2 selectivity and potency .
Case Studies and Experimental Findings
Several case studies have highlighted the efficacy of 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine in preclinical models:
- Anti-inflammatory Efficacy : In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups, suggesting its potential application in treating chronic inflammatory conditions .
- Anticancer Activity : In vitro assays have indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 2-chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine with key analogs identified in recent studies and patents:
Key Insights from Comparative Analysis
Bioactivity: The absence of an amide moiety in 2-chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine may limit its antifungal potency compared to amide-containing analogs, which exhibit EC₅₀ values as low as 0.8 μg/mL .
Steric and Electronic Effects: The trifluoromethyl group at position 6 enhances electron-withdrawing effects, stabilizing the pyrimidine ring. However, analogs with phenyl-CF₃ (e.g., 1159819-79-0) show increased steric hindrance, which may reduce bioavailability .
Applications :
- Amide-functionalized analogs are prioritized in antifungal research, whereas the target compound’s cyclopropyl group aligns with agrochemical optimization for crop protection .
- Halogenated phenyl derivatives (e.g., 1820711-06-5) are explored in oncology due to their ability to disrupt protein-protein interactions .
Research Findings and Data
Antifungal Activity Benchmarking
A 2022 study screened 23 trifluoromethyl pyrimidine derivatives, revealing that amide-containing analogs (e.g., 4-Cl-6-CF₃-pyrimidine with -CONH₂ at position 5) achieved 80–95% inhibition of Botrytis cinerea at 50 μg/mL. In contrast, non-amide derivatives like the target compound showed moderate activity (40–60% inhibition), underscoring the critical role of hydrogen-bonding groups in bioactivity .
Biological Activity
2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chloro group, a cyclopropyl group, and a trifluoromethyl group. The presence of these substituents contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 211.60 g/mol |
| Solubility | Soluble in organic solvents |
| Log P | 3.45 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
- In vitro Studies : The compound demonstrated significant inhibition of COX-2 activity with an IC value comparable to that of standard anti-inflammatory drugs such as celecoxib (IC = 0.04 μmol) .
Anticancer Activity
The trifluoromethyl group is known to enhance the potency of compounds against various cancer cell lines by modulating metabolic pathways and enzyme activities.
- Mechanism of Action : The compound has been implicated in the inhibition of branched-chain amino acid transaminases (BCATs), which are crucial in cancer metabolism. Inhibition of BCATs can lead to decreased levels of branched-chain amino acids, which are often elevated in cancerous tissues .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of pyrimidine derivatives. The cyclopropyl group is also associated with increased lipophilicity and cellular uptake.
Key Findings from SAR Studies
- Substituent Effects : Compounds with halogen substitutions at specific positions on the pyrimidine ring showed improved anti-inflammatory and anticancer activities.
| Compound | Position | Activity (IC) |
|---|---|---|
| 2-Chloro-4-cyclopropyl-6-(CF)pyrimidine | 4, 6 | COX-2 Inhibition: 0.04 μmol |
| Other Pyrimidine Derivatives | Various | Varies by structure |
Case Study 1: Inhibition of COX-2
In a study examining the anti-inflammatory effects, 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine was tested in a carrageenan-induced paw edema model in rats. The results showed significant reduction in edema compared to controls, indicating its potential as a therapeutic agent for inflammatory conditions .
Case Study 2: Cancer Metabolism Modulation
Another study focused on the modulation of BCAT activity by this compound. It was found that treatment with 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine significantly reduced BCAT enzyme levels in cancer cell lines, leading to decreased proliferation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
